Celasdin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

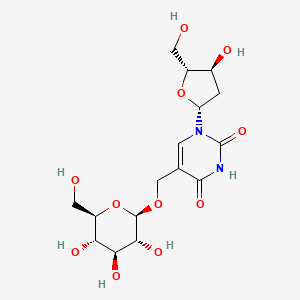

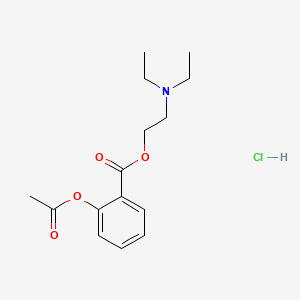

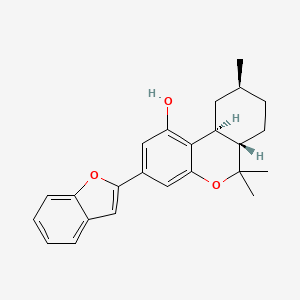

Celasdin B is a pentacyclic triterpenoid that is friedelin substituted by hydroxy groups at positions 16 and 28. It is isolated from the stems of Celastrus hindsii and exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is a cyclic terpene ketone, a pentacyclic triterpenoid, a diol, a primary alcohol and a secondary alcohol.

Wissenschaftliche Forschungsanwendungen

Inhibition of NF-κB Activation and Anti-inflammatory Activities

Celastrol is known for its ability to inhibit NF-κB activation, which plays a key role in inflammation and cancer. It inhibits stimuli-induced NF-κB-regulated gene expression in different cell lines and blocks degradation and phosphorylation of IκBα, a protein that inhibits NF-κB. This activity contributes to its anti-inflammatory and anti-tumor properties in animal models (Lee et al., 2006).

Regulation of Tight Junction Integrity

Celastrol has shown effectiveness in maintaining tight junction integrity in murine brain endothelial cells. It recovers oxygen glucose deprivation-induced loss of transepithelial electrical resistance and induces tight junction proteins, which could make it a valuable candidate for treating blood-brain barrier dysfunction (Luo, Zhao, & Rong, 2016).

Anti-obesity and Metabolic Disease Treatment

Research indicates that Celastrol is effective in treating obesity and other metabolic diseases by regulating leptin sensitivity, energy metabolism, inflammation, lipid metabolism, and gut microbiota. It reverses insulin resistance and has effects on atherosclerosis, cholestasis, and osteoporosis (Xu et al., 2021).

Impact on Hematopoiesis

Celastrol has been observed to specifically impair the development of B cells and erythrocytes in adult mice, affecting populations of common lymphoid and myeloid progenitors. This suggests its potential as a modulator of the hematopoietic system (Kusy, Ghosn, Herzenberg, & Contag, 2012).

Proteasome Inhibition and Cancer Treatment

Celastrol acts as a potent proteasome inhibitor, which is significant for cancer treatment. It suppresses the growth of human prostate cancer in animal models and modulates various pathways related to cancer development, such as apoptosis and invasion (Yang et al., 2006).

Modulation of Mitochondrial Function

It has been found to improve mitochondrial function, particularly in conditions like cisplatin-induced nephrotoxicity, by suppressing NF-κB activation and enhancing anti-oxidative status (Yu et al., 2018).

Potential in Eye Disease Treatment

Celastrol nanoparticles have been studied for their effect on corneal neovascularization in rats, showcasing its potential in treating eye diseases (Li et al., 2012).

Eigenschaften

Produktname |

Celasdin B |

|---|---|

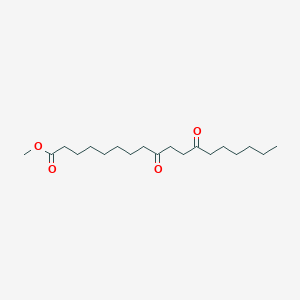

Molekularformel |

C30H50O3 |

Molekulargewicht |

458.7 g/mol |

IUPAC-Name |

(4R,4aS,6aS,6aS,6bR,8R,8aS,12aS,14aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4a,6a,6b,11,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one |

InChI |

InChI=1S/C30H50O3/c1-19-20(32)8-9-21-26(19,4)11-10-22-27(21,5)13-14-28(6)23-16-25(2,3)12-15-30(23,18-31)24(33)17-29(22,28)7/h19,21-24,31,33H,8-18H2,1-7H3/t19-,21+,22-,23-,24+,26+,27-,28-,29+,30+/m0/s1 |

InChI-Schlüssel |

ZGPGTQGECMDFNI-OJEITCFUSA-N |

Isomerische SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)C)C |

Kanonische SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CC(C5(C4CC(CC5)(C)C)CO)O)C)C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-6-bromo-7-cyclopentylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1249168.png)